Lipophilicity (cLogP) Differentiation Between 4-Methoxyphenylsulfonyl and 4-Chlorophenylsulfonyl Azetidine Analogs
The 4-methoxyphenylsulfonyl substituent confers a calculated LogP (cLogP) approximately 0.7 log units lower than the 4-chlorophenylsulfonyl analog, based on substructure-based prediction models [1]. For the target compound, cLogP is estimated at ~2.4, whereas the 4-chlorophenylsulfonyl analog (CAS not disclosed) exhibits a predicted cLogP of ~3.1. This difference places the target compound in a more favorable range for CNS drug-likeness (optimal cLogP 1–3) while maintaining the lipophilicity needed for membrane passage. The o-tolyloxyacetyl N-substituent further refines the overall lipophilicity relative to analogs bearing bulkier or more polar N-substituents.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.4 (predicted via substructure-based QSAR model) |
| Comparator Or Baseline | 1-(3-((4-Chlorophenyl)sulfonyl)azetidin-1-yl)-2-(o-tolyloxy)ethanone: cLogP ~3.1 (predicted) |
| Quantified Difference | Δ cLogP ≈ -0.7 log units |
| Conditions | In silico prediction using fragment-based or atom-based cLogP algorithms (e.g., XLogP3, ALogP). Actual experimental logP not determined. |
Why This Matters
A cLogP of ~2.4 falls within the optimal range for oral bioavailability and CNS penetration (Lipinski's rule of 5), positioning this compound more favorably for lead optimization compared to the more lipophilic chlorophenyl analog, which may exhibit higher off-target binding and faster metabolic clearance.
- [1] XLogP3 3.0, PubChem Substructure Fingerprint-based logP prediction model. National Center for Biotechnology Information. View Source
